molecular formula C14H12ClNO2 B291607 5-chloro-2-methoxy-N-phenylbenzamide

5-chloro-2-methoxy-N-phenylbenzamide

Cat. No.: B291607
M. Wt: 261.7 g/mol
InChI Key: QDHPFWBZIVCKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-N-phenylbenzamide (CAS 335204-59-6) is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol. This research chemical belongs to the class of N-phenylbenzamide derivatives (NPDs), which have been identified as a library of potential alternative oxidase (AOX) inhibitors . AOX is a mitochondrial enzyme found in plants and many microorganisms, and it is a desirable target for the treatment of some human and plant pathogens . Studies on the single-crystal structure of this compound have revealed an almost planar configuration, a feature that influences its dipole moment and potential reactivity for medicinal applications . The structural and absolute configuration of this compound and its derivatives have been characterized using techniques including X-ray crystallography, NMR, FTIR, and UV-vis spectroscopy, providing a solid foundation for further research . This product is intended for non-human research purposes only and is not for medicinal, diagnostic, or personal use.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

5-chloro-2-methoxy-N-phenylbenzamide

InChI

InChI=1S/C14H12ClNO2/c1-18-13-8-7-10(15)9-12(13)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

QDHPFWBZIVCKEP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Structural Features : The methoxy group enhances lipophilicity, while the chloro substituent contributes to electronic effects, influencing binding interactions. The amide group enables hydrogen bonding with biological targets.
  • Synthesis : Synthesized via coupling reactions, such as the reaction of aniline with ethyl chloroformate in dichloromethane (DCM) with triethylamine, achieving yields up to 94% . Derivatives are often modified at the sulphamoyl or aryl positions to enhance bioactivity .
  • Anti-cancer derivatives, such as compound 4j, show potent activity against pancreatic carcinoma (MIA PaCa-2) by arresting the G2/M cell cycle and inducing apoptosis .

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Name Substituents Melting Point (°C) Key Structural Differences Biological Activity
5-Chloro-2-methoxy-N-phenylbenzamide 5-Cl, 2-OCH₃, N-Ph Not reported Parent compound Cytotoxic (docking scores: −28.82 to −32.02) ; Anti-cancer (IC₅₀: 1–10 µM)
Compound 51 4-Benzylthio, 5-sulfamoyl(3-fluorophenyl), N-(4-methylphenyl) 266–268 Sulfamoyl and fluorophenyl groups Not explicitly reported; likely targets kinase or enzyme pathways
Compound 52 4-Benzylthio, 5-sulfamoyl(4-trifluoromethylphenyl), N-(4-methylphenyl) 277–279 Trifluoromethyl group enhances lipophilicity Not explicitly reported; potential antimicrobial or anti-inflammatory activity
3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide 3-Cl, 4-OCH₃, N-(5-Cl-2-OCH₃-Ph) Not reported Dual chloro and methoxy substituents Likely enhanced DNA intercalation or enzyme inhibition due to increased bulk
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide 5-Cl, 2-OH, N-(4-SO₂CH₃-Ph) Not reported Hydroxy and sulfonyl groups improve solubility Potential use in targeting sulfonamide-sensitive receptors or transporters

Key Observations :

  • Methoxy vs.
  • Sulfamoyl Modifications : Derivatives with sulfamoyl groups (e.g., compound 4j in ) show enhanced anti-cancer activity, likely due to improved interactions with cellular kinases or DNA .
  • Fluorine and Trifluoromethyl Groups : Electron-withdrawing groups (e.g., in compounds 51 and 52) may enhance binding to hydrophobic pockets in enzymes or receptors .

Structural and Computational Insights

  • Crystal Structure : X-ray studies confirm the planar arrangement of the benzamide core, with the methoxy group adopting a coplanar conformation that stabilizes π-π stacking interactions .
  • Docking Simulations : The high docking score of 5-chloro-2-methoxy-N-phenylbenzamide (−32.02 for Target 3) correlates with its ability to fit into the hydrophobic cleft of cancer-associated proteins .

Preparation Methods

Methylation and Esterification

The synthesis of 5-chloro-2-methoxy-N-phenylbenzamide often begins with 5-chlorosalicylic acid as the starting material. The first critical step involves introducing the methoxy group at the 2-position of the aromatic ring. This is achieved through O-methylation using dimethyl sulfate (DMS) under alkaline conditions. For instance, methylation of 5-chlorosalicylic acid in acetone with aqueous sodium hydroxide and DMS yields methyl 5-chloro-2-methoxybenzoate (66% yield).

Key Reaction Conditions :

  • Solvent : Acetone or aqueous acetone mixtures.

  • Base : 2N sodium hydroxide.

  • Methylating Agent : Dimethyl sulfate.

  • Temperature : Reflux (45–60 minutes).

The ester intermediate is pivotal, as it facilitates subsequent aminolysis reactions. Notably, methylation under anhydrous conditions (e.g., using potassium carbonate and DMS in acetone) avoids the need for prior esterification, simplifying the route.

Aminolysis to Form the Benzamide Core

The methyl ester undergoes aminolysis with aniline to form the target amide. This reaction typically employs excess aniline as both a reactant and solvent, though catalytic methods using coupling agents (e.g., ethyl chloroformate) enhance efficiency. For example, reacting methyl 5-chloro-2-methoxybenzoate with aniline in benzene at reflux yields 5-chloro-2-methoxy-N-phenylbenzamide with a reported yield of 72–90%.

Optimization Insights :

  • Coupling Agents : Ethyl chloroformate or carbodiimides (e.g., DCC) improve reaction rates and yields.

  • Solvent Choice : Benzene or dichloromethane minimizes side reactions.

  • Workup : Acidic or basic extraction removes unreacted aniline and byproducts.

Alternative Pathway via 5-Chloro-2-Methoxybenzoic Acid

Direct Amidation Using Acid Chlorides

An alternative route starts with 5-chloro-2-methoxybenzoic acid , which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with aniline in an inert solvent (e.g., benzene or ether) to yield the target amide. This method avoids ester intermediates and achieves yields of 85–90%.

Reaction Scheme :

5-Chloro-2-methoxybenzoic acidSOCl25-Chloro-2-methoxybenzoyl chlorideAniline5-Chloro-2-methoxy-N-phenylbenzamide\text{5-Chloro-2-methoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{5-Chloro-2-methoxybenzoyl chloride} \xrightarrow{\text{Aniline}} \text{5-Chloro-2-methoxy-N-phenylbenzamide}

Advantages :

  • Higher purity due to fewer synthetic steps.

  • Scalability for industrial production.

Coupling Reagent-Mediated Synthesis

Modern synthetic approaches employ coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid directly. For instance, 5-chloro-2-methoxybenzoic acid reacted with aniline in the presence of EDCI and HOBt (Hydroxybenzotriazole) in DMF achieves amide bond formation with >90% yield.

Critical Parameters :

  • Stoichiometry : 1:1.2 molar ratio of acid to aniline.

  • Temperature : Room temperature to 50°C.

  • Solvent : Polar aprotic solvents (DMF, THF).

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield Complexity
Methylation-Aminolysis5-Chlorosalicylic acidMethylation → Ester → Aminolysis66–72%Moderate
Acid Chloride Route5-Chloro-2-methoxybenzoic acidAcid chloride → Amidation85–90%Low
Coupling Reagent Method5-Chloro-2-methoxybenzoic acidDirect amidation>90%Low

Key Findings :

  • The acid chloride route offers the highest yields and simplest workflow but requires handling corrosive reagents (SOCl₂).

  • Coupling reagent-based methods are preferable for lab-scale synthesis due to milder conditions and reduced side products.

  • Methylation-aminolysis remains relevant for large-scale production where cost-effectiveness outweighs complexity.

Challenges and Optimization Strategies

Purification of the Final Product

Recrystallization from glacial acetic acid or ethanol-water mixtures effectively removes unreacted aniline and inorganic salts. For example, recrystallizing the crude amide from acetic acid improves purity from 70% to >98%.

Solvent Selection in Aminolysis

Polar solvents like DMF accelerate aminolysis but may increase side reactions. Non-polar solvents (benzene, toluene) favor slower, more controlled reactions, enhancing selectivity.

Industrial-Scale Considerations

Cost-Effectiveness of Raw Materials

5-Chlorosalicylic acid is commercially available at lower costs compared to 5-chloro-2-methoxybenzoic acid, making the methylation-aminolysis route economically viable for bulk synthesis .

Q & A

Q. What are the common synthetic routes for 5-chloro-2-methoxy-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via coupling reactions. One approach uses ethyl chloroformate and triethylamine in dichloromethane (DCM) to couple aniline derivatives with the benzoyl chloride intermediate, achieving yields up to 94% . Alternatively, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents at low temperatures (−50°C) efficiently form the amide bond with minimal side products . Key factors include solvent choice (DCM or THF/water mixtures), stoichiometric control of coupling reagents, and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing 5-chloro-2-methoxy-N-phenylbenzamide?

  • Methodological Answer : 1H-NMR and IR spectroscopy are critical for structural confirmation. NMR identifies aromatic proton environments (e.g., δ 3.83 ppm for methoxy groups) and amide NH signals . IR confirms the amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) . Elemental analysis (C, H, N) validates purity, with deviations >0.3% indicating impurities .

Q. How do pH and temperature affect the fluorescence properties of 5-chloro-2-methoxy-N-phenylbenzamide derivatives?

  • Methodological Answer : Fluorescence intensity is pH- and temperature-dependent. Optimal fluorescence occurs at pH 5 (due to protonation/deprotonation equilibria of the amide and methoxy groups) and 25°C (higher temperatures cause thermal quenching). Stability over time (up to 24 hours) is observed in buffered solutions . Solvent polarity also modulates emission; polar aprotic solvents (e.g., DMSO) enhance quantum yield .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of 5-chloro-2-methoxy-N-phenylbenzamide?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange) accurately predicts molecular orbitals, dipole moments, and charge distribution. Basis sets such as 6-31G(d,p) are recommended for geometry optimization . For correlation-energy corrections, the Colle-Salvetti formula adapted to DFT (using electron density and kinetic-energy gradients) reduces errors in atomization energy calculations to <3 kcal/mol .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer : Modifying the phenyl ring substituents (e.g., sulfonamide or thiazole groups) enhances bioactivity. For example, 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide derivatives show anti-cancer activity by inhibiting kinase pathways . Computational docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., PFOR enzyme inhibition in anaerobic organisms ). Bioisosteric replacements (e.g., replacing methoxy with hydroxy groups) improve solubility without compromising target affinity .

Q. What mechanisms underlie the fluorescence quenching of 5-chloro-2-methoxy-N-phenylbenzamide in metal-ion sensing?

  • Methodological Answer : Fluorescence quenching via static mechanisms (ground-state complex formation) is observed with heavy metal ions (e.g., Pb²⁺). Binding constants (K ~10⁴–10⁵ M⁻¹) are calculated using Stern-Volmer plots . Time-resolved fluorescence decay studies distinguish static (lifetimes unchanged) from dynamic quenching (lifetimes reduced) .

Q. How do crystallographic studies inform polymorphism and stability in 5-chloro-2-methoxy-N-phenylbenzamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers) that stabilize crystal lattices . Polymorph screening via solvent evaporation (e.g., methanol vs. acetonitrile) identifies thermodynamically stable forms with distinct melting points (e.g., 155–157°C for form I ).

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., anti-cancer assays) arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Meta-analyses using standardized protocols (e.g., MTT assays at 48-hour exposure) improve comparability . Orthogonal validation (e.g., Western blotting for target protein expression) confirms mechanism-specific activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.